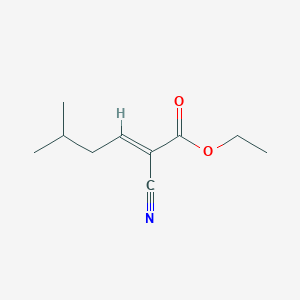

(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate

Description

Historical Context of Electron-Deficient Alkenes

The study of electron-deficient alkenes is a cornerstone of modern organic chemistry, with roots extending back to the late 19th century. These compounds, characterized by a double bond conjugated with electron-withdrawing groups, exhibit reactivity patterns distinct from their electron-rich counterparts. A pivotal moment in understanding this chemistry was the discovery of the conjugate addition reaction by Arthur Michael in the 1880s, which demonstrated the tendency of nucleophiles to add to the β-position of α,β-unsaturated systems. wikipedia.orgbyjus.com This class of reactions, now known as the Michael addition, has become a fundamental tool for C-C bond formation. wikipedia.orgmasterorganicchemistry.com

Another critical development was the work of German chemist Emil Knoevenagel, who in 1898 reported a condensation reaction between aldehydes or ketones and compounds with active methylene (B1212753) groups, such as ethyl cyanoacetate (B8463686). chemistrylearner.com The Knoevenagel condensation provides a powerful and direct route to synthesizing substituted alkenes, including α,β-unsaturated cyanoesters. chemistrylearner.compurechemistry.orgwikipedia.org These foundational discoveries established the synthetic utility of electron-deficient alkenes and paved the way for their widespread use in the synthesis of pharmaceuticals, natural products, and polymers. chemistrylearner.compurechemistry.org

Significance of (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate within the α,β-Unsaturated System Class

This compound is a specific example of an α,β-unsaturated cyanoester that embodies the characteristic reactivity of this class. Its molecular architecture features a conjugated π-system created by the carbon-carbon double bond and the two electron-withdrawing groups (cyano and ethyl ester). vulcanchem.com This electronic arrangement makes the molecule a potent Michael acceptor, facilitating conjugate additions with a variety of nucleophiles at the β-carbon. vulcanchem.comwikipedia.org

The significance of this particular compound lies in its utility as a versatile building block in organic synthesis. The (E)-configuration denotes the trans relationship between the cyano and the ester groups across the double bond. vulcanchem.com Its structure allows for the introduction of an isobutyl moiety along with cyano and ester functionalities into a target molecule. The compound readily participates in Michael addition reactions with nucleophiles such as amines and thiols, forming γ-amino esters or sulfanyl (B85325) derivatives, respectively. vulcanchem.com These products can serve as precursors to more complex structures, including β-lactam antibiotics. vulcanchem.com

Below are key structural and physical properties of the compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Appearance | Colorless to White Liquid |

| Boiling Point | 110–120°C (at 10 mmHg) |

| Density | 1.02–1.05 g/cm³ |

| Refractive Index | 1.458–1.462 |

| SMILES Notation | CCOC(=O)/C(=C/CC(C)C)/C#N |

(Data sourced from references vulcanchem.comnih.govmolport.comniainnovation.inniainnovation.in)

Scope and Research Objectives for this compound

Research involving this compound is primarily focused on its synthesis and its application as a reactive intermediate in organic transformations. The principal method for its preparation is the Knoevenagel condensation, a reliable and well-established reaction. vulcanchem.com

A representative synthesis involves the reaction of isovaleraldehyde (B47997) with ethyl cyanoacetate, catalyzed by ammonium (B1175870) acetate (B1210297) in a suitable solvent system. vulcanchem.com This reaction exemplifies a key research objective: the efficient construction of functionalized α,β-unsaturated systems.

| Parameter | Condition |

| Reactants | Isovaleraldehyde, Ethyl Cyanoacetate |

| Catalyst | Ammonium Acetate |

| Solvent | Benzene (B151609)/Acetic Acid |

| Temperature | 0°C to Room Temperature |

(Data sourced from reference vulcanchem.com)

The primary research objective for utilizing this compound is to exploit its electrophilic nature. As a Michael acceptor, it allows for the strategic formation of new bonds, extending the carbon skeleton and introducing new functionalities. masterorganicchemistry.comvulcanchem.com Research efforts aim to broaden the scope of nucleophiles that can be added to this substrate and to develop stereoselective addition methods. The ultimate goal is to employ this compound as a key building block in the multi-step synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-5-methylhex-2-enoate |

InChI |

InChI=1S/C10H15NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h6,8H,4-5H2,1-3H3/b9-6+ |

InChI Key |

VEQUSGGIJCPPNE-RMKNXTFCSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/CC(C)C)/C#N |

Canonical SMILES |

CCOC(=O)C(=CCC(C)C)C#N |

Origin of Product |

United States |

Synthetic Methodologies for E Ethyl 2 Cyano 5 Methyl 2 Hexenoate

Knoevenagel Condensation Approaches

The Knoevenagel condensation for the synthesis of (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate proceeds by the reaction of isovaleraldehyde (B47997) with ethyl cyanoacetate (B8463686). The general reaction scheme is presented below:

Figure 1: General reaction scheme for the Knoevenagel condensation to form this compound.

A variety of catalyst systems have been developed to facilitate this reaction, each with its own set of advantages concerning yield, reaction time, and environmental impact. These catalysts can be broadly classified into Brønsted acids, Lewis acids, organocatalysts, and heterogeneous catalysts.

Catalyst Systems for Knoevenagel Reactions

Brønsted acid catalysts, particularly those based on ammonium (B1175870) salts, are frequently employed in Knoevenagel condensations. These catalysts can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enolate of the active methylene (B1212753) compound.

A common Brønsted acid catalyst system involves the use of ammonium acetate (B1210297) in the presence of a carboxylic acid, such as glacial acetic acid. thieme-connect.com This combination is effective in promoting the condensation of isovaleraldehyde with alkyl cyanoacetates. The ammonium ion can act as a proton source to activate the aldehyde, while the acetate ion can function as a base to deprotonate the ethyl cyanoacetate.

Ionic liquids, such as diisopropylethylammonium acetate (DIPEAc), have also emerged as efficient Brønsted acid catalysts for the synthesis of cyanoacrylates. rsc.orgjmcs.org.mx These catalysts offer advantages such as shorter reaction times, broad substrate scope, and ease of work-up. rsc.orgjmcs.org.mx

Table 1: Examples of Brønsted Acid Catalyzed Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst System | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Isovaleraldehyde | Methyl Cyanoacetate | Ammonium Acetate / Acetic Acid | Benzene (B151609) | 1 hr (at 0°C) then RT | 60 | thieme-connect.com |

Lewis acids catalyze the Knoevenagel condensation by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. This activation facilitates the attack of the weakly nucleophilic enol or enolate of ethyl cyanoacetate. Various Lewis acids have been explored for this transformation, ranging from simple metal halides to more complex coordination compounds.

Common Lewis acids such as zinc chloride (ZnCl₂) and lanthanum(III) chloride (LaCl₃) have been shown to be effective catalysts for the Knoevenagel condensation. thieme-connect.comresearchgate.net These catalysts are particularly useful in solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net The use of mild Lewis acids like LaCl₃ can lead to high purity and excellent yields of the desired substituted alkenes. researchgate.net

The catalytic activity of Lewis acids is often dependent on the presence of both acidic and basic sites on the catalyst surface, as demonstrated in studies using mixed metal oxides. rsc.org This bifunctional character allows for the simultaneous activation of both the aldehyde and the active methylene compound.

Table 2: Examples of Lewis Acid Catalyzed Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Various Active Methylene Compounds | LaCl₃·7H₂O | Solvent-free, 60-70°C | 85-95 | researchgate.net |

| Aromatic Aldehydes | Oxindole | ZnCl₂ | Room Temperature | Good | thieme-connect.com |

Organocatalysis offers a metal-free alternative for promoting the Knoevenagel condensation. These catalysts are typically small organic molecules that can act as either Lewis bases or Brønsted bases. Common organocatalysts for this reaction include amines and phosphines.

Triphenylphosphine (B44618) (TPP) has been identified as an efficient catalyst for the mild, solvent-free Knoevenagel condensation of various aldehydes with ethyl cyanoacetate. organic-chemistry.org This method often results in excellent yields and high (E)-stereoselectivity. organic-chemistry.org The reaction can be further accelerated by microwave irradiation. organic-chemistry.org

Tertiary amines, such as 4-(dimethylamino)pyridine (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO), are also effective organocatalysts. researchgate.net DMAP, in particular, has been shown to catalyze the reaction in water at ambient temperature with rapid reaction times and excellent yields. researchgate.net

Table 3: Examples of Organocatalyzed Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Various Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine (TPP) | Solvent-free, 75-80°C | 2-5 hr | 85-95 | organic-chemistry.org |

| Aromatic Aldehydes | Ethyl Cyanoacetate | DMAP (10 mol%) | Water, Room Temperature | 1-3 min | >95 | researchgate.net |

Heterogeneous catalysts provide significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. For the Knoevenagel condensation, a variety of solid catalysts with basic or bifunctional acid-base properties have been developed.

Materials such as zeolites, mesoporous silica, metal oxides, and ionic liquids supported on solid matrices have been successfully employed. wikipedia.org For instance, aluminum phosphate-aluminum oxide has been used as a heterogeneous catalyst for this reaction. acs.org The catalytic activity of these materials is often attributed to the presence of both Lewis acid and Brønsted base sites on their surface.

Amine-functionalized carbon catalysts have also been investigated for the Knoevenagel condensation of aliphatic aldehydes like butyraldehyde (B50154) with ethyl cyanoacetate. zenodo.org These catalysts demonstrate good performance and can be reused multiple times. zenodo.org

Table 4: Examples of Heterogeneously Catalyzed Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Butyraldehyde | Ethyl Cyanoacetate | Amine-functionalized Carbon | Toluene | 75 | ~11 (conversion) | zenodo.org |

| Benzaldehyde | Ethyl Cyanoacetate | Aluminum Phosphate-Aluminum Oxide | Toluene | Reflux | 98 | acs.org |

Reaction Conditions and Optimization Strategies

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound. Key parameters that are often varied include the catalyst, solvent, temperature, and reaction time.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often employ organic solvents like benzene or toluene, there is a growing trend towards using more environmentally benign solvents such as water or even performing the reaction under solvent-free conditions. organic-chemistry.orgresearchgate.net Solvent-free reactions, in particular, offer benefits in terms of reduced waste and simplified work-up procedures.

Temperature and Reaction Time: The reaction temperature can influence both the rate of reaction and the selectivity. For many catalyst systems, the reaction proceeds efficiently at room temperature or with gentle heating. researchgate.netresearchgate.net The reaction time can vary from a few minutes to several hours depending on the catalyst and other conditions. organic-chemistry.orgresearchgate.net

Microwave Irradiation: The use of microwave irradiation has emerged as a powerful tool for accelerating the Knoevenagel condensation. organic-chemistry.orgzenodo.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved yields. zenodo.org This technique is particularly effective in solvent-free reactions.

Catalyst Loading: The amount of catalyst used can also be optimized. In many cases, a catalytic amount (e.g., 10 mol%) is sufficient to drive the reaction to completion. researchgate.net Minimizing the catalyst loading is desirable from both an economic and environmental perspective.

Work-up and Purification: The work-up procedure for the Knoevenagel condensation is typically straightforward. It often involves removing the catalyst (by filtration for heterogeneous catalysts or extraction for homogeneous catalysts), washing the organic layer with water, drying, and removing the solvent. The final product is often purified by distillation or chromatography.

Mechanistic Studies of Knoevenagel Condensation Pathways

The Knoevenagel condensation proceeds through a multi-step mechanism. rsc.org The reaction is generally initiated by the deprotonation of the active methylene compound (ethyl cyanoacetate) by a base to form a carbanion or enolate. scielo.org.mx This nucleophile then attacks the carbonyl carbon of the aldehyde (isovaleraldehyde). scielo.org.mx The subsequent steps depend on the specific catalyst used.

The nature of the catalyst dictates the specific intermediates formed during the reaction. tandfonline.com

With secondary amine catalysts (e.g., piperidine): The reaction can proceed through an iminium ion intermediate. acs.orgorganic-chemistry.org The amine first reacts with the aldehyde to form an iminium ion, which is more electrophilic than the original aldehyde. This iminium ion is then attacked by the enolate of the ethyl cyanoacetate. acs.org The resulting adduct then eliminates the amine catalyst to form the product. acs.org

With primary amine catalysts: The reaction may proceed through a Schiff-base intermediate. tandfonline.com

General Base Catalysis: A base deprotonates the ethyl cyanoacetate to form a stable carbanion (enolate). scielo.org.mx This carbanion then undergoes a nucleophilic addition to the aldehyde's carbonyl group, forming a β-hydroxy carbonyl intermediate (an aldol-type adduct). rsc.org This intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. rsc.org This dehydration step is often spontaneous or facilitated by the reaction conditions.

The isolation and characterization of these intermediates, such as the β-hydroxy adduct, have been reported in mechanistic studies, confirming their role in the reaction pathway. rsc.org

The Knoevenagel condensation can potentially produce both (E) and (Z) isomers. However, the reaction typically shows high stereoselectivity for the thermodynamically more stable (E)-isomer. organic-chemistry.org The formation of the (E)-configuration, where the larger isobutyl group and the ethyl carboxylate group are on opposite sides of the double bond, is favored to minimize steric hindrance.

The stereochemistry is determined during the irreversible elimination (dehydration) step from the aldol (B89426) intermediate. The transition state leading to the (E)-isomer is lower in energy due to reduced steric repulsion between the bulky substituents. While the initial condensation may be reversible, the final elimination step drives the reaction towards the more stable product. Therefore, under thermodynamic control, the (E)-isomer is the major product obtained.

Alternative Synthetic Routes to this compound

While the Knoevenagel condensation is the most prevalent method, other synthetic strategies can be envisioned for the formation of this compound. One potential alternative involves a two-step process where isovaleraldehyde is first condensed with cyanoacetic acid followed by esterification to yield the ethyl ester.

Another approach could involve the alkylation of an appropriate cyanoacetate derivative. For instance, a related compound, 2-cyano-4-methyl-pentanoic acid ethyl ester, can be synthesized by condensing 1-bromo-2-methylpropane (B43306) with ethyl cyanoacetate in the presence of a strong base like sodium hydride. google.com While this does not directly yield the unsaturated target compound, subsequent chemical modifications could potentially introduce the double bond. However, such multi-step routes are generally less efficient than the direct Knoevenagel condensation.

Wittig-Type Olefination Strategies

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. adichemistry.com For the synthesis of the target compound, isovaleraldehyde would be treated with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, derived from the corresponding phosphonium salt of an ethyl 2-cyanoacetate derivative.

The ylide is considered "stabilized" due to the presence of two electron-withdrawing groups (cyano and ester) on the carbanionic carbon. organic-chemistry.org This stabilization has a profound effect on the stereochemical outcome of the reaction. Unlike reactions with non-stabilized ylides which typically yield (Z)-alkenes under kinetic control, reactions with stabilized ylides are generally reversible in their initial steps. adichemistry.com This reversibility allows for equilibration to the thermodynamically more stable intermediate oxaphosphetane, which ultimately decomposes to form the (E)-alkene as the major product. adichemistry.comresearchgate.net The driving force for the final step is the formation of the highly stable triphenylphosphine oxide. organic-chemistry.org

Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages, most notably its excellent stereoselectivity for (E)-alkenes. wikipedia.orgnrochemistry.com This method employs a phosphonate-stabilized carbanion, which is more nucleophilic than the analogous phosphonium ylide and reacts readily with aldehydes. nrochemistry.com The byproduct, a water-soluble phosphate (B84403) salt, is also more easily removed during workup compared to the triphenylphosphine oxide from a standard Wittig reaction. wikipedia.org

In the synthesis of this compound, the carbanion would be generated by treating a phosphonate (B1237965) ester, such as diethyl cyanomethylphosphonate, with a base, followed by reaction with isovaleraldehyde. The HWE reaction mechanism involves intermediates that can equilibrate, strongly favoring the pathway that leads to the thermodynamically more stable (E)-alkene. wikipedia.org The stereoselectivity can be further influenced by reaction conditions, with studies showing that higher temperatures and the use of lithium salts tend to enhance the formation of the (E)-isomer. wikipedia.org

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for forming carbon-carbon bonds, including those in substituted alkenes. nih.govnumberanalytics.com The application of these methods for the direct synthesis of a trisubstituted alkene like this compound is less conventional than olefination strategies.

A potential, though challenging, approach could be a Heck reaction between an organohalide and an appropriately substituted alkene. For instance, coupling an isobutyl-containing halide with ethyl 2-cyanoacrylate could theoretically form the desired product. However, the synthesis of trisubstituted alkenes via the Heck reaction can be difficult, often requiring specialized catalysts and harsher conditions compared to reactions with terminal alkenes. nih.govfrontiersin.org Furthermore, palladium-catalyzed α-arylation of reagents like ethyl cyanoacetate is a known process, but this forms a C-C bond at the α-position, which is not the bond formed in the target alkene structure. nih.govnih.gov Consequently, while versatile, palladium-catalyzed methods are not the most direct or commonly reported routes for this specific target compound.

Other Less Common Approaches

Among other methods, the Knoevenagel condensation is a highly effective and straightforward approach for synthesizing compounds of this class. aston.ac.uk This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, catalyzed by a weak base like piperidine (B6355638), ammonium acetate, or an amine-based ionic liquid. aston.ac.ukresearchgate.net

The synthesis of the methyl ester analog of the target compound has been reported via a Knoevenagel condensation between isovaleraldehyde and methyl cyanoacetate. Adapting this for the ethyl ester is direct. The reaction generally proceeds under mild conditions and often shows high stereoselectivity for the thermodynamically more stable (E)-isomer. organic-chemistry.orgunifap.br The mechanism involves the formation of a carbanion from ethyl cyanoacetate, which then attacks the carbonyl carbon of isovaleraldehyde, followed by dehydration to yield the final α,β-unsaturated product.

Chemo-, Regio-, and Stereoselectivity in Synthesis

The geometry of the carbon-carbon double bond is the most critical stereochemical feature of this compound. Control over the E/Z isomer ratio is paramount and is determined by the choice of synthetic methodology and reaction conditions.

Factors Influencing E/Z Isomer Formation of Unsaturated Cyanoesters

The stereochemical outcome of olefination reactions is primarily dictated by the stability of the key phosphorus-containing reagent (ylide or phosphonate carbanion).

Ylide/Phosphonate Stability : For Wittig and HWE reactions, the presence of electron-withdrawing groups (like -CN and -COOEt) stabilizes the carbanion. This stabilization makes the initial nucleophilic attack on the aldehyde carbonyl reversible. adichemistry.comyoutube.com The reversibility allows the system to reach thermodynamic equilibrium, favoring the formation of the anti-oxaphosphetane intermediate, which decomposes to the more stable (E)-alkene. adichemistry.com In contrast, non-stabilized ylides react irreversibly and rapidly, leading to the kinetically favored syn-oxaphosphetane and subsequently the (Z)-alkene. researchgate.net

Reaction Conditions : In HWE reactions, several factors can be tuned to maximize E-selectivity. Higher reaction temperatures generally favor the thermodynamic product. wikipedia.org The choice of metal counter-ion is also influential, with smaller cations like Li⁺ promoting higher E-selectivity than Na⁺ or K⁺. researchgate.net The steric bulk of both the aldehyde and the phosphonate ester can also increase the preference for the E-isomer. wikipedia.org

Knoevenagel Condensation : This reaction also tends to produce the thermodynamically favored (E)-isomer, as the elimination of water is often reversible under the reaction conditions, allowing for isomerization to the more stable product. aston.ac.uk

The following table summarizes the key factors influencing stereoselectivity in the synthesis of unsaturated cyanoesters.

| Factor | Influence on Stereoselectivity | Favored Isomer | Rationale |

|---|---|---|---|

| Ylide/Phosphonate Stability | Stabilized (e.g., by -CN, -COOEt) | E-Isomer | Allows for reversible addition and thermodynamic control. adichemistry.comwikipedia.org |

| Non-stabilized (e.g., by alkyl groups) | Z-Isomer | Irreversible, rapid addition leads to kinetic control. researchgate.net | |

| Temperature (HWE) | Higher Temperatures | E-Isomer | Favors attainment of thermodynamic equilibrium. wikipedia.org |

| Lower Temperatures | (Potentially) Higher Z-Isomer Ratio | Can favor kinetic products. youtube.com | |

| Counter-ion (HWE) | Li⁺ > Na⁺ > K⁺ | E-Isomer | Smaller cations can better coordinate and influence transition state energies. researchgate.net |

| Steric Hindrance | Increased bulk on aldehyde or phosphonate | E-Isomer | Steric repulsion in the transition state disfavors the Z-isomer formation. wikipedia.org |

Control of Olefin Geometry in the Synthesis of this compound

To selectively synthesize the (E)-isomer of Ethyl 2-Cyano-5-methyl-2-hexenoate, the choice of methodology is critical. The inherent stereochemical biases of the most common synthetic routes provide a reliable means of control.

The Horner-Wadsworth-Emmons reaction is arguably the most reliable method for achieving high E-selectivity for this class of compounds. wikipedia.orgnrochemistry.com The use of a stabilized phosphonate carbanion inherently favors the formation of the (E)-alkene. wikipedia.org

The Knoevenagel condensation is another excellent choice, as it is operationally simple and also typically yields the thermodynamically preferred (E)-product with high selectivity. organic-chemistry.orgunifap.br

While a Wittig reaction with a stabilized ylide also favors the (E)-isomer, the selectivity can sometimes be lower than that achieved with the HWE modification. organic-chemistry.org

The following table provides a comparative overview of the expected stereoselectivity for the primary synthetic methods.

| Synthetic Method | Typical Reagents for Target Synthesis | Expected Primary Isomer | Selectivity Rationale |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Isovaleraldehyde + Diethyl cyanomethylphosphonate carbanion | (E) | Excellent E-selectivity due to thermodynamic control. wikipedia.orgnrochemistry.com |

| Knoevenagel Condensation | Isovaleraldehyde + Ethyl cyanoacetate (with base catalyst) | (E) | High E-selectivity; formation of the thermodynamically most stable product. aston.ac.ukunifap.br |

| Wittig Reaction | Isovaleraldehyde + (Carbethoxymethylene)triphenylphosphorane | (E) | Good E-selectivity from a stabilized ylide, though potentially lower than HWE. organic-chemistry.orgchegg.com |

Reactivity and Mechanistic Studies of E Ethyl 2 Cyano 5 Methyl 2 Hexenoate

Nucleophilic Addition Reactions

The core reactivity of (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate is centered around nucleophilic additions to its electron-deficient α,β-unsaturated system. The presence of both a cyano and an ethyl ester group in conjugation with the double bond significantly polarizes the molecule, rendering the β-carbon electrophilic and thus a prime target for attack by a wide range of nucleophiles.

Michael Addition Reactions

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a prominent reaction pathway for this compound. This conjugate addition involves the attack of a nucleophile to the β-carbon of the α,β-unsaturated system, leading to the formation of a stabilized enolate intermediate which is subsequently protonated.

The generally accepted mechanism for the Michael addition commences with the activation of the nucleophile, often by a base, to generate a more potent nucleophilic species. This species then attacks the electrophilic β-carbon of this compound, breaking the π-bond and forming a new single bond. The resulting intermediate is a resonance-stabilized enolate, with the negative charge delocalized over the α-carbon, the cyano group, and the carbonyl oxygen of the ester. The final step involves the protonation of this enolate to yield the final adduct.

The stereochemical outcome of the Michael addition to this compound is a critical aspect of its reactivity. The approach of the nucleophile to the planar α,β-unsaturated system can occur from two opposite faces, potentially leading to the formation of new stereocenters. The diastereoselectivity and enantioselectivity of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of chiral catalysts or auxiliaries. While specific stereoselectivity data for this exact compound is not extensively documented in publicly available literature, general principles of asymmetric Michael additions suggest that high levels of stereocontrol can be achieved through the use of chiral organocatalysts or metal complexes. These catalysts can create a chiral environment around the substrate, favoring the approach of the nucleophile from a specific direction.

A variety of carbon-based nucleophiles can participate in Michael additions with this compound. These include enolates derived from ketones, esters, and other carbonyl compounds, as well as organometallic reagents such as Grignard reagents and organocuprates. The addition of these nucleophiles results in the formation of a new carbon-carbon bond, a fundamental transformation in organic synthesis.

| Carbon Nucleophile | General Reaction Conditions | Expected Product |

| Diethyl malonate | Base (e.g., NaOEt), Ethanol | Diethyl 2-(1-cyano-1-ethoxycarbonyl-4-methylpentyl)malonate |

| Grignard Reagents (R-MgX) | Anhydrous THF, low temperature | Ethyl 2-cyano-3-alkyl-5-methylhexanoate |

| Organocuprates (R₂CuLi) | Anhydrous ether, low temperature | Ethyl 2-cyano-3-alkyl-5-methylhexanoate |

This table represents expected products based on general reactivity patterns of Michael acceptors.

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily undergo Michael addition to this compound. These aza-Michael additions are of significant interest as they provide a direct route to β-amino acid derivatives, which are important structural motifs in many biologically active molecules.

| Nitrogen Nucleophile | General Reaction Conditions | Expected Product |

| Ammonia (B1221849) | Alcoholic solution | Ethyl 3-amino-2-cyano-5-methylhexanoate |

| Primary Amines (R-NH₂) | Neat or in a polar solvent | Ethyl 2-cyano-5-methyl-3-(alkylamino)hexanoate |

| Secondary Amines (R₂NH) | Neat or in a polar solvent | Ethyl 2-cyano-3-(dialkylamino)-5-methylhexanoate |

This table represents expected products based on general reactivity patterns of Michael acceptors.

Oxygen nucleophiles, such as alkoxides and phenoxides, can also add to the activated double bond of this compound in an oxa-Michael addition. These reactions typically require basic conditions to generate the nucleophilic alkoxide or phenoxide ion. The products of these additions are β-alkoxy or β-aryloxy cyanoesters.

| Oxygen Nucleophile | General Reaction Conditions | Expected Product |

| Sodium Methoxide | Methanol | Ethyl 2-cyano-3-methoxy-5-methylhexanoate |

| Sodium Phenoxide | Aprotic solvent (e.g., DMF) | Ethyl 2-cyano-5-methyl-3-phenoxyhexanoate |

This table represents expected products based on general reactivity patterns of Michael acceptors.

Sulfur-based nucleophiles, particularly thiols, are highly effective in Michael addition reactions with α,β-unsaturated systems like this compound. These thia-Michael additions are often facile and can proceed under mild, often base-catalyzed, conditions. The resulting β-thioether products are valuable intermediates in organic synthesis.

| Sulfur Nucleophile | General Reaction Conditions | Expected Product |

| Thiophenol | Base (e.g., Et₃N), CH₂Cl₂ | Ethyl 2-cyano-5-methyl-3-(phenylthio)hexanoate |

| Ethanethiol | Base (e.g., NaOEt), Ethanol | Ethyl 2-cyano-3-(ethylthio)-5-methylhexanoate |

This table represents expected products based on general reactivity patterns of Michael acceptors.

Organometallic Additions to the α,β-Unsaturated System

The polarized nature of the conjugated π-system in this compound facilitates attack by organometallic nucleophiles. The regioselectivity of these additions—either direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon—is largely dictated by the nature of the organometallic reagent employed.

Grignard Reagents

Grignard reagents (RMgX) are highly reactive organometallic compounds that typically favor direct 1,2-addition to the carbonyl group of α,β-unsaturated esters. This preference is attributed to the "hard" nature of the Grignard reagent, which leads to a rapid, irreversible attack on the harder electrophilic center, the carbonyl carbon.

In the case of this compound, the reaction with a Grignard reagent is expected to proceed via nucleophilic attack on the ester carbonyl. This would lead to the formation of a tertiary alcohol after a second equivalent of the Grignard reagent adds to the intermediate ketone, a characteristic reaction pathway for esters with Grignard reagents. The general mechanism involves the initial formation of a tetrahedral intermediate, which then collapses to a ketone, followed by a subsequent attack by another molecule of the Grignard reagent.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous α,β-unsaturated cyanoesters suggests the following outcome:

| Grignard Reagent (RMgX) | Expected Major Product (after workup) | Reaction Type |

| Methylmagnesium bromide | 2-(1-cyano-4-methyl-1-penten-1-yl)propan-2-ol | 1,2-Addition |

| Phenylmagnesium bromide | (1-cyano-4-methyl-1-penten-1-yl)diphenylmethanol | 1,2-Addition |

This table is predictive based on the known reactivity of Grignard reagents with α,β-unsaturated esters.

Organolithium Reagents

Similar to Grignard reagents, organolithium reagents (RLi) are also considered "hard" nucleophiles and generally exhibit a preference for 1,2-addition to α,β-unsaturated carbonyl compounds. The high reactivity of organolithium reagents often leads to rapid and irreversible attack at the carbonyl carbon.

For this compound, the reaction with an organolithium reagent is anticipated to yield a tertiary alcohol, following a similar mechanistic pathway to that of Grignard reagents, involving a double addition to the ester functionality.

| Organolithium Reagent (RLi) | Expected Major Product (after workup) | Reaction Type |

| Methyllithium | 2-(1-cyano-4-methyl-1-penten-1-yl)propan-2-ol | 1,2-Addition |

| n-Butyllithium | 5-(1-cyano-4-methyl-1-penten-1-yl)nonan-5-ol | 1,2-Addition |

This table is predictive based on the known reactivity of organolithium reagents with α,β-unsaturated esters.

Gilman Reagents (Organocuprates)

In contrast to Grignard and organolithium reagents, Gilman reagents (lithium diorganocuprates, R₂CuLi) are classified as "soft" nucleophiles. This characteristic leads to a strong preference for conjugate addition (1,4-addition) to α,β-unsaturated systems. The reaction proceeds via a nucleophilic attack at the β-carbon of the double bond, which is a softer electrophilic site.

When this compound reacts with a Gilman reagent, the organic group from the cuprate (B13416276) is expected to add to the β-carbon, leading to the formation of a new carbon-carbon bond at that position. The resulting enolate intermediate is then protonated during aqueous workup to yield the saturated product. This reaction is a powerful tool for carbon-carbon bond formation in a conjugate fashion.

| Gilman Reagent (R₂CuLi) | Expected Major Product (after workup) | Reaction Type |

| Lithium dimethylcuprate | Ethyl 2-cyano-3,5-dimethylhexanoate | 1,4-Conjugate Addition |

| Lithium diphenylcuprate | Ethyl 2-cyano-5-methyl-3-phenylhexanoate | 1,4-Conjugate Addition |

This table is predictive based on the well-established reactivity of Gilman reagents with α,β-unsaturated carbonyl compounds.

Tandem and Cascade Reactions Involving Nucleophilic Addition

The reactivity of the α,β-unsaturated system in this compound makes it a suitable substrate for tandem and cascade reactions initiated by a nucleophilic addition. These reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecular architectures.

A common tandem sequence involves an initial Michael-type conjugate addition of a nucleophile, followed by an intramolecular cyclization. For instance, a binucleophilic reagent could first add to the β-position, and the newly introduced nucleophilic center could then attack an electrophilic site within the same molecule, such as the cyano or ester group, leading to the formation of a cyclic product. While specific examples with this compound are not readily found in the literature, the general principle is a cornerstone of modern organic synthesis.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound, due to the presence of both cyano and ester electron-withdrawing groups, makes it an excellent dienophile in cycloaddition reactions.

Diels-Alder Reactions (as Dienophile)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. Therefore, this compound is expected to be a highly reactive dienophile in such reactions.

When reacted with a conjugated diene, such as cyclopentadiene (B3395910) or 1,3-butadiene (B125203), this compound would participate in a concerted cycloaddition to yield a substituted cyclohexene (B86901) derivative. These bicyclic adducts can serve as versatile intermediates in the synthesis of natural products and other complex molecules. vulcanchem.com

| Diene | Expected Diels-Alder Adduct |

| 1,3-Butadiene | Ethyl 4-isobutyl-1-cyano-3-cyclohexene-1-carboxylate |

| Cyclopentadiene | Ethyl 2-cyano-3-isobutylbicyclo[2.2.1]hept-5-ene-2-carboxylate |

This table is predictive based on the principles of the Diels-Alder reaction with electron-deficient dienophiles.

Scope with Various Diene Systems

The reactivity of this compound in Diels-Alder reactions is anticipated to be broad, encompassing a range of dienes. Electron-rich dienes are expected to react more readily due to a smaller HOMO-LUMO gap between the diene and the dienophile.

| Diene System | Expected Reactivity | Potential Products |

| Acyclic Dienes (e.g., Butadiene, Isoprene) | Good | Substituted cyclohexenes |

| Cyclic Dienes (e.g., Cyclopentadiene, Furan) | High | Bicyclic adducts |

| Substituted Dienes | Dependent on substituent electronics and sterics | Regioisomeric cyclohexene derivatives |

Endo/Exo Selectivity and Stereochemical Outcome

In Diels-Alder reactions with cyclic dienes, the formation of two diastereomeric products, endo and exo, is possible. The "endo rule" generally predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene in the transition state. However, the actual ratio of endo to exo products can be influenced by steric hindrance and reaction conditions. For this compound, the bulky isobutyl group might influence the selectivity.

| Diene | Predicted Major Product | Rationale |

| Cyclopentadiene | Endo adduct | Governed by secondary orbital interactions. |

| Furan (B31954) | Endo adduct | Similar to cyclopentadiene, though the reversibility of the reaction can affect the observed ratio. |

The stereochemistry of the dienophile is retained in the product of a Diels-Alder reaction. Since the starting material is the (E)-isomer, the cyano and ethyl ester groups will be trans to each other in the resulting cyclohexene ring.

Catalytic Asymmetric Diels-Alder Reactions

To achieve enantioselective synthesis of the Diels-Alder adducts, chiral Lewis acids are commonly employed as catalysts. These catalysts coordinate to one of the electron-withdrawing groups of the dienophile, typically the ester carbonyl, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene. This leads to the preferential formation of one enantiomer over the other.

| Catalyst Type | Expected Outcome |

| Chiral Lewis Acids (e.g., based on Al, B, Cu, Ti) | High enantioselectivity (high ee) |

| Chiral Organocatalysts | Potential for high enantioselectivity |

1,3-Dipolar Cycloadditions

This compound is also a suitable dipolarophile for 1,3-dipolar cycloaddition reactions, which are a versatile method for the synthesis of five-membered heterocyclic rings. The electron-deficient nature of the alkene makes it reactive towards a variety of 1,3-dipoles.

With Azides

The reaction with organic azides would lead to the formation of triazoline rings, which can be unstable and may rearrange or eliminate nitrogen to form other products like aziridines or enamines. The regioselectivity of the addition would be governed by the electronic and steric properties of both the azide (B81097) and the dipolarophile.

With Nitrile Oxides

Cycloaddition with nitrile oxides, often generated in situ, is expected to produce isoxazoline (B3343090) derivatives. The regiochemistry of this reaction is generally well-controlled, with the oxygen of the nitrile oxide adding to the carbon atom bearing the electron-withdrawing groups.

With Ylides (e.g., Azomethine, Carbonyl)

Azomethine Ylides: These dipoles would react with this compound to form highly substituted pyrrolidine (B122466) rings. Azomethine ylides can be generated from various precursors, such as the thermal ring-opening of aziridines or the condensation of an alpha-amino acid with an aldehyde or ketone. The reaction is expected to be highly stereospecific.

Carbonyl Ylides: Generated, for example, from the photolysis or rhodium-catalyzed decomposition of diazo compounds, carbonyl ylides would undergo cycloaddition to yield dihydrofuran derivatives. The regioselectivity would be influenced by the substituents on the ylide.

| 1,3-Dipole | Heterocyclic Product |

| Organic Azide | Triazoline |

| Nitrile Oxide | Isoxazoline |

| Azomethine Ylide | Pyrrolidine |

| Carbonyl Ylide | Dihydrofuran |

Transformations of the Ester Moiety of this compound

The ethyl ester group in this compound can undergo several fundamental reactions, including hydrolysis, transesterification, and reduction. These transformations are crucial for the chemical modification of the molecule and the synthesis of its derivatives.

Hydrolysis to Carboxylic Acid

The hydrolysis of the ethyl ester of this compound to its corresponding carboxylic acid, (E)-2-Cyano-5-methyl-2-hexenoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the ester undergoes hydrolysis. The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol, yields the carboxylic acid. To drive the equilibrium towards the product, an excess of water is typically used, and the reaction is often heated.

Base-Catalyzed Saponification: The hydrolysis can also be effected by a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a process known as saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, a poor leaving group, is followed by an acid-base reaction between the carboxylic acid and the ethoxide, and deprotonation of the carboxylic acid by the hydroxide base to form a carboxylate salt. An acidic workup is then necessary to protonate the carboxylate and isolate the free carboxylic acid. The compound is known to be susceptible to base-catalyzed ester hydrolysis. vulcanchem.com

| Condition | Reagents | Solvent | Temperature | Product |

| Acidic | HCl or H₂SO₄, H₂O | Dioxane/Water | Reflux | (E)-2-Cyano-5-methyl-2-hexenoic acid |

| Basic | NaOH or KOH, H₂O | Ethanol/Water | Reflux | Sodium (E)-2-cyano-5-methyl-2-hexenoate |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. commonorganicchemistry.com The equilibrium nature of the reaction often requires using the alcohol reactant as the solvent to drive the reaction to completion.

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄, TsOH), the mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by the new alcohol.

Base-Catalyzed Transesterification: In the presence of a base, an alkoxide corresponding to the new alcohol is used as a catalyst. The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to release the ethoxide ion and form the new ester.

| Reactant Alcohol | Catalyst | Conditions | Product |

| Methanol | H₂SO₄ (catalytic) | Reflux in excess methanol | (E)-Methyl 2-cyano-5-methyl-2-hexenoate |

| Isopropanol | NaO-iPr (catalytic) | Reflux in excess isopropanol | (E)-Isopropyl 2-cyano-5-methyl-2-hexenoate |

Reduction to Aldehydes or Alcohols

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, (E)-2-(hydroxymethyl)-5-methyl-2-hexenenitrile. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride to the corresponding alcohol.

Partial Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage using a less reactive and sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). DIBAL-H coordinates to the carbonyl oxygen, and the transfer of a single hydride leads to a stable tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to yield the aldehyde, (E)-2-cyano-5-methyl-2-hexenal.

| Reducing Agent | Solvent | Temperature | Product |

| LiAlH₄ | Diethyl ether or THF | 0 °C to room temp. | (E)-2-(Hydroxymethyl)-5-methyl-2-hexenenitrile |

| DIBAL-H | Toluene or Hexane | -78 °C | (E)-2-Cyano-5-methyl-2-hexenal |

Transformations of the Nitrile Moiety of this compound

The nitrile group is a versatile functional group that can be converted into amides, carboxylic acids, or amines through hydrolysis or reduction.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group can yield either an amide or a carboxylic acid, depending on the reaction conditions.

Partial Hydrolysis to Amide: The nitrile can be selectively hydrolyzed to the corresponding amide, (E)-Ethyl 2-carbamoyl-5-methyl-2-hexenoate, under controlled conditions. This is often achieved using basic hydrogen peroxide or by carefully controlled acid- or base-catalyzed hydrolysis with mild heating, as the amide can be further hydrolyzed to the carboxylic acid under more vigorous conditions. wikipedia.org

Complete Hydrolysis to Carboxylic Acid: Vigorous acidic or basic hydrolysis will convert the nitrile group all the way to a carboxylic acid. Under acidic conditions, the product is a dicarboxylic acid, while under basic conditions, a dicarboxylate salt is formed, which requires an acidic workup to yield the dicarboxylic acid.

| Reagents | Conditions | Product |

| H₂O₂, NaOH | Mild heating | (E)-Ethyl 2-carbamoyl-5-methyl-2-hexenoate |

| H₂SO₄ (conc.), H₂O | Vigorous reflux | (E)-5-Methyl-2-carboxy-2-hexenoic acid |

| NaOH, H₂O | Vigorous reflux, then H₃O⁺ workup | (E)-5-Methyl-2-carboxy-2-hexenoic acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine, yielding (E)-Ethyl 2-(aminomethyl)-5-methyl-2-hexenoate. This transformation is typically accomplished through catalytic hydrogenation or with metal hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. libretexts.org The reaction is often carried out at elevated pressure and temperature. A potential side reaction is the formation of secondary and tertiary amines, which can be suppressed by the addition of ammonia or by using specific catalysts. libretexts.org

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of nitriles to primary amines. The reaction involves the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond. An aqueous workup is then required to protonate the resulting amine.

| Reagents | Solvent | Conditions | Product |

| H₂, Raney Nickel | Ethanol | Elevated pressure and temperature | (E)-Ethyl 2-(aminomethyl)-5-methyl-2-hexenoate |

| LiAlH₄ | Diethyl ether or THF | Reflux, then H₂O workup | (E)-Ethyl 2-(aminomethyl)-5-methyl-2-hexenoate |

Nitrile Cyclizations (e.g., Thorpe-Ziegler type)

The Thorpe-Ziegler reaction is a well-established method for the synthesis of cyclic ketones through the intramolecular cyclization of dinitriles under basic conditions. chem-station.comwikipedia.orgnumberanalytics.com The reaction proceeds via the formation of a β-enaminonitrile, which upon hydrolysis yields the corresponding cyclic α-cyanoketone. chem-station.com

Given that this compound is a mono-nitrile, it cannot undergo a classical intramolecular Thorpe-Ziegler reaction, which necessitates the presence of two nitrile functionalities within the same molecule. wikipedia.org However, intermolecular self-condensation reactions of nitriles, known as the Thorpe reaction, can occur under basic conditions to form enamines. wikipedia.org In a related context, an unexpected Thorpe-type self-condensation has been observed for an α-alkoxynitrile in the presence of a strong base, leading to a dimeric enamine structure. mdpi.com This suggests that under specific basic conditions, this compound could potentially undergo self-condensation, though this would not be a Thorpe-Ziegler cyclization.

Furthermore, other modes of intramolecular cyclization involving the nitrile group and another functionality within a molecule are known, such as the cyclization of ethyl (E)-2-cyano-3-(S-methylisothioureido)-2-propenoate. osi.lv For this compound itself, no specific studies on intramolecular cyclizations have been reported. The steric hindrance from the isobutyl group and the electronic nature of the conjugated system would be significant factors in any potential cyclization pathway.

Pinner Reactions and Imidate Formation

The Pinner reaction provides a classic route to synthesize imidates (also known as imino ethers) from nitriles and alcohols in the presence of a strong acid catalyst, typically hydrogen chloride. numberanalytics.comnumberanalytics.comwikipedia.org The reaction proceeds through the protonation of the nitrile nitrogen, which activates the carbon of the cyano group towards nucleophilic attack by the alcohol. nih.gov The resulting intermediate is an imino ester salt, often referred to as a Pinner salt. wikipedia.org

The electron-withdrawing nature of the ester group in this compound is expected to render the nitrile carbon more electrophilic, potentially facilitating the Pinner reaction. wikipedia.org The general mechanism for the Pinner reaction is outlined below:

Pinner Reaction Mechanism

| Step | Description |

|---|---|

| 1. Protonation | The nitrile is protonated by a strong acid (e.g., HCl), forming a highly electrophilic nitrilium ion. |

| 2. Nucleophilic Attack | The alcohol attacks the carbon of the nitrilium ion. |

These imidates are versatile synthetic intermediates that can be hydrolyzed to esters or reacted with amines to form amidines. nih.gov While the Pinner reaction is well-documented for a variety of nitriles, specific studies on its application to α,β-unsaturated cyanoesters like this compound are not extensively reported. The potential for competing reactions, such as acid-catalyzed addition to the double bond, would need to be considered.

Radical Reactions

The presence of an activated double bond and abstractable allylic protons makes this compound a substrate for various radical reactions.

Free radical additions to alkenes are a fundamental class of reactions in organic synthesis. In the case of electron-deficient olefins such as α,β-unsaturated esters and nitriles, the addition of radicals proceeds to give the more stable radical intermediate.

A relevant study by Huang, Ong, and Ong investigated the free-radical addition of ethyl cyanoacetate (B8463686) to a series of conjugated olefins, catalyzed by t-butyl peroxide. rsc.org This work demonstrated that the radical derived from ethyl cyanoacetate, ·CH(CN)CO₂Et, can add across a double bond. The regioselectivity of the addition was found to depend on the substituents on the olefin. rsc.org

For this compound, two primary pathways for free radical addition can be envisioned:

Addition of an external radical to the double bond: A radical species (R·) would add to the β-carbon of the double bond, leading to the formation of a more stable α-cyano-α-carboethoxy radical.

The molecule itself as a radical source: The allylic protons on the isobutyl group could potentially be abstracted to form an allylic radical, which could then participate in subsequent reactions.

The addition of thiols to the double bond, a common example of a free radical addition, would be expected to proceed with high regioselectivity to yield the β-thiol adduct.

Cyanoacrylates are well-known for their rapid anionic polymerization, which is the basis for their use as "super glues." nih.govpcbiochemres.com However, they can also undergo radical polymerization under specific conditions, typically in the presence of an anionic inhibitor to prevent the much faster anionic process. nih.gov

The radical polymerization of ethyl 2-cyanoacrylate, a close structural analog of this compound, has been studied in detail. The propagation (k_p) and termination (k_t) rate coefficients for the bulk polymerization of ethyl 2-cyanoacrylate at 30°C have been determined. nih.gov

Kinetic Data for Radical Polymerization of Ethyl 2-Cyanoacrylate at 30°C

| Anionic Inhibitor | k_p (L·mol⁻¹·s⁻¹) | k_t (L·mol⁻¹·s⁻¹) |

|---|---|---|

| 7.0 wt% Acetic Acid | 1622 | 4.11 x 10⁸ |

These high propagation rates indicate a high reactivity of the cyanoacrylate monomer towards radical addition. For this compound, the presence of the bulky isobutyl group at the 5-position may introduce steric hindrance, potentially affecting the rate of polymerization and the properties of the resulting polymer. Studies on the polymerization of sterically hindered cyanoacrylates, such as poly(isobutyl 2-cyanoacrylate), have been conducted in the context of nanoparticle formation. nih.gov

Metal-Catalyzed Transformations

Metal catalysts can effect a variety of transformations on this compound, including hydrogenation and reduction of its unsaturated functionalities.

The catalytic hydrogenation of this compound presents multiple potential outcomes due to the presence of the C=C double bond, the nitrile group, and the ester group. The selectivity of the reduction is highly dependent on the catalyst, solvent, and reaction conditions.

Selective Reduction of the C=C Double Bond: The 1,4-reduction of α,β-unsaturated esters to the corresponding saturated esters is a common transformation. researchgate.net A variety of catalysts, including those based on iridium and rhodium, have been shown to be effective for this selective reduction. researchgate.net For instance, an iridium catalyst with a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand has been used for the selective 1,4-reduction of α,β-unsaturated esters with formic acid as the hydride source. researchgate.net The selective reduction of α,β-unsaturated nitriles and nitro compounds has also been achieved using sodium cyanoborohydride. acs.org

Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine. This transformation typically requires more forcing conditions or specific catalysts. Transition metal-catalyzed reductions of nitriles are well-established. nih.govsnnu.edu.cn

Reduction of the Ester Group: The ester functionality can be reduced to an alcohol, though this generally requires harsher reducing agents than those used for the hydrogenation of the olefin.

Complete Reduction: It is also possible to achieve complete reduction of both the double bond and the nitrile group, leading to the corresponding amino alcohol.

Studies on the hydrogenation of the structurally similar 2-ethyl-2-hexenal (B1232207) to 2-ethyl-hexanol over nickel-based catalysts have shown that the hydrogenation of the C=C bond is generally easier than the reduction of the carbonyl group. researchgate.netresearchgate.net By analogy, it is expected that the selective hydrogenation of the C=C bond in this compound to yield ethyl 2-cyano-5-methylhexanoate would be the most readily achievable transformation under mild catalytic hydrogenation conditions.

Possible Hydrogenation Products of this compound

| Product | Functional Group Reduced |

|---|---|

| Ethyl 2-cyano-5-methylhexanoate | C=C double bond |

| (E)-Ethyl 2-(aminomethyl)-5-methyl-2-hexenoate | Nitrile group |

| (E)-2-Cyano-5-methyl-2-hexen-1-ol | Ester group |

Hydrogenation and Reduction Pathways

Asymmetric Hydrogenation

While specific studies on the asymmetric hydrogenation of this compound are not extensively documented, the reactivity of analogous α,β-unsaturated cyanoesters provides a strong basis for predicting its behavior. The primary goal of asymmetric hydrogenation is the stereoselective addition of hydrogen across the double bond to yield a chiral product. This transformation is of significant interest as the resulting chiral cyanoesters are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The most effective catalysts for the asymmetric hydrogenation of electron-deficient alkenes, such as α,β-unsaturated cyanoesters, are typically based on transition metals like rhodium and ruthenium, complexed with chiral phosphine (B1218219) ligands. These ligands create a chiral environment around the metal center, directing the approach of the substrate and leading to the preferential formation of one enantiomer of the product.

Detailed Research Findings on Analogous Systems:

Rhodium-based catalysts, in particular, have shown high efficacy in the asymmetric hydrogenation of various cyano-substituted acrylate (B77674) esters. For instance, complexes of rhodium with chiral bisphosphine ligands have been employed to achieve high enantioselectivities (up to 98% ee) and high turnover numbers. The success of these reactions often depends on the careful selection of the chiral ligand, solvent, and reaction conditions to optimize both conversion and stereoselectivity.

Ruthenium-based catalysts are also viable options for such transformations. Chiral ruthenium-diphosphine complexes have been successfully used for the asymmetric hydrogenation of a wide range of α,β-unsaturated esters. The mechanism of these reactions generally involves the coordination of the substrate to the chiral metal complex, followed by the stepwise transfer of hydrogen atoms to the double bond.

Table 1: Asymmetric Hydrogenation of Analogous α,β-Unsaturated Cyanoesters Data presented is for analogous systems and is intended to be representative of the potential reactivity of this compound.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| Rh-(S,S)-f-spiroPhos | β-cyano-α-aryl-α,β-unsaturated ketones | Up to 98% | High |

| Ru-BINAP | α-(acylamino)acrylic acids | High | High |

| Ir-N,P Ligand Complexes | Conjugated unsaturated enones | 88-99% | Good to High |

Cross-Coupling Reactions at the Olefinic Position

Cross-coupling reactions at the olefinic position of this compound would involve the formation of a new carbon-carbon bond at one of the carbons of the double bond. As an electron-deficient alkene, its participation in traditional cross-coupling reactions like the Heck, Suzuki, or Sonogashira reactions presents certain mechanistic considerations. These reactions typically involve the oxidative addition of an organohalide to a low-valent palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Detailed Research Findings on Analogous Systems:

For electron-deficient alkenes, the regioselectivity of the Heck reaction can be influenced by the electronic nature of the substrate. The reaction of an aryl halide with an electron-deficient alkene generally leads to the formation of a new C-C bond at the β-position to the electron-withdrawing groups. In the case of this compound, this would correspond to the carbon atom further from the cyano and ester groups.

Ruthenium-catalyzed direct cross-coupling reactions of electron-deficient alkenes have also been reported. organic-chemistry.org These methods can provide access to valuable 1,3-butadiene skeletons with excellent stereoselectivity. organic-chemistry.org

Table 2: Potential Cross-Coupling Reactions of this compound Data presented is for analogous systems and is intended to be representative of the potential reactivity of this compound.

| Reaction Type | Catalyst System | Coupling Partner | Potential Product Type |

|---|---|---|---|

| Heck Reaction | Palladium(0) with phosphine ligands | Aryl or vinyl halide | Substituted hexenoate with a new C-C bond at the β-position |

| Suzuki Coupling | Palladium(0) with phosphine ligands | Organoboron compound | Substituted hexenoate with a new C-C bond |

| Sonogashira Coupling | Palladium(0) and Copper(I) | Terminal alkyne | Alkynyl-substituted hexenoate |

Cyclization Reactions Mediated by Metals

The structure of this compound, featuring both an activated double bond and multiple functional groups, offers opportunities for intramolecular cyclization reactions mediated by transition metals. Such reactions can lead to the formation of various carbocyclic and heterocyclic structures. The specific outcome of a metal-mediated cyclization would depend on the nature of the metal catalyst, the reaction conditions, and the presence of other functional groups within the molecule or in a reaction partner.

Detailed Research Findings on Analogous Systems:

Rhodium(I) catalysts have been shown to promote the cyclization of unsaturated esters that possess a pendent cyano moiety. nih.gov These reactions can proceed through the conjugate addition of an organoboron reagent to the α,β-unsaturated system, followed by an intramolecular cyclization involving the cyano group to form five- or six-membered β-enamino esters. nih.gov

Palladium-catalyzed cyclizations of unsaturated substrates are also well-established. For instance, palladium(II)-catalyzed cyclization of unsaturated hydroperoxides has been used to synthesize 1,2-dioxanes. While not a direct analogue, this demonstrates the ability of palladium to mediate the intramolecular attack of a nucleophile onto a double bond. In a similar vein, a palladium catalyst could potentially mediate the cyclization of a derivative of this compound containing a suitably positioned nucleophile.

Gold-catalyzed cycloisomerization reactions of enynes and diynes are also prevalent, showcasing the ability of gold catalysts to activate unsaturated systems towards intramolecular transformations. nih.gov

Table 3: Potential Metal-Mediated Cyclization Reactions Data presented is for analogous systems and is intended to be representative of the potential reactivity of this compound.

| Metal Catalyst | Reaction Type | Potential Product Type |

|---|---|---|

| Rhodium(I) | Conjugate addition-cyclization | Cyclic β-enamino esters |

| Palladium(II) | Oxidative cyclization | Carbocyclic or heterocyclic compounds |

| Gold(I) | Cycloisomerization | Various cyclic structures depending on substrate |

Derivatization and Chemical Transformations for Advanced Building Blocks

Synthesis of Substituted Hexenoates

The structure of (E)-ethyl 2-cyano-5-methyl-2-hexenoate allows for modifications that can lead to a diverse range of substituted hexenoates. These transformations can target the double bond or the allylic positions, enabling the introduction of various alkyl, aryl, and halo substituents.

Alkylation and arylation reactions on α,β-unsaturated systems like this compound can theoretically proceed through several pathways, most notably via conjugate addition (Michael reaction) of organometallic reagents. In such reactions, a nucleophilic alkyl or aryl group would attack the β-carbon of the hexenoate backbone. While these reactions are common for this class of compounds, specific examples detailing the alkylation and arylation of this compound are not extensively documented in the scientific literature.

Hypothetically, the reaction of this compound with an organocuprate reagent, such as lithium diorganocuprate (R₂CuLi), would be a standard method to achieve 1,4-addition of an alkyl or aryl group. This would result in the formation of a new carbon-carbon bond at the β-position, yielding a substituted ethyl 2-cyano-5-methylhexanoate. The general scheme for such a transformation is presented below.

Table 1: Hypothetical Alkylation and Arylation of this compound

| Reagent Type | General Formula | Potential Product Structure |

| Organocuprate | R₂CuLi | Ethyl 3-alkyl/aryl-2-cyano-5-methylhexanoate |

| Grignard Reagent | RMgX (with Cu catalyst) | Ethyl 3-alkyl/aryl-2-cyano-5-methylhexanoate |

It is important to note that the reactivity and success of such reactions would be dependent on the specific reaction conditions, including the choice of solvent, temperature, and the nature of the organometallic reagent.

Halogenation of α,β-unsaturated esters can be achieved through various methods, leading to the introduction of halogen atoms at different positions within the molecule. For this compound, electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond would be a probable reaction pathway. This would result in the formation of a dihalogenated hexanoate (B1226103) derivative.

Another possibility is allylic halogenation, where a halogen atom is introduced at the carbon adjacent to the double bond (the γ-position). This is typically achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. However, the presence of the electron-withdrawing groups might influence the regioselectivity of such reactions.

Detailed research findings specifically documenting the halogenation of this compound are limited. The following table illustrates the potential outcomes of halogenation reactions on this substrate based on general principles of organic chemistry.

Table 2: Potential Halogenation Reactions of this compound

| Reagent | Reaction Type | Potential Product |

| Br₂ in CCl₄ | Electrophilic Addition | Ethyl 2,3-dibromo-2-cyano-5-methylhexanoate |

| N-Bromosuccinimide (NBS), light | Allylic Halogenation | Ethyl 4-bromo-2-cyano-5-methyl-2-hexenoate |

Preparation of Cyclic and Heterocyclic Compounds

The functional groups present in this compound make it a plausible starting material for the synthesis of various cyclic and heterocyclic systems. The α,β-unsaturated nitrile moiety is a key pharmacophore and a versatile building block for the construction of nitrogen-containing rings.

The synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives often involves the condensation of α,β-unsaturated carbonyl or cyano compounds with suitable nitrogen-containing reagents. For instance, the reaction of an α,β-unsaturated nitrile with a 1,3-dicarbonyl compound in the presence of an ammonia (B1221849) source is a common method for pyridine synthesis.

While general methodologies for the synthesis of pyridines from α,β-unsaturated nitriles are well-established, specific studies detailing the use of this compound in such reactions are not readily found in the literature. Hypothetically, it could react with a β-ketoester in the presence of ammonium (B1175870) acetate (B1210297) to form a substituted dihydropyridine, which could then be oxidized to the corresponding pyridine.

Similarly, pyrimidine synthesis can be achieved by reacting a three-carbon fragment with a urea (B33335) or thiourea (B124793) derivative. Although this compound could potentially serve as the three-carbon component, documented examples of this specific transformation are scarce.

The construction of pyrrole (B145914) and furan (B31954) rings can also be envisioned starting from α,β-unsaturated cyanoesters. The Paal-Knorr synthesis, a classical method for preparing these heterocycles, involves the cyclization of 1,4-dicarbonyl compounds. wikipedia.org While this compound is not a 1,4-dicarbonyl compound, its derivatives could potentially be converted into such precursors.

More direct routes could involve cycloaddition reactions. For instance, the reaction of the double bond with a suitable 1,3-dipole could lead to five-membered heterocyclic rings. However, specific research demonstrating the synthesis of pyrrole or furan derivatives directly from this compound is not widely reported.

The versatile reactivity of this compound suggests its potential as a building block for a variety of other heterocyclic systems. The electron-deficient double bond can participate in Diels-Alder [4+2] cycloaddition reactions with suitable dienes, leading to the formation of six-membered rings. For example, a reaction with cyclopentadiene (B3395910) could yield a bicyclic adduct. vulcanchem.com

Furthermore, the nitrile and ester functionalities can be involved in cyclization reactions to form fused heterocyclic systems. For instance, reductive cyclization or reactions with binucleophilic reagents could lead to the formation of various nitrogen- and oxygen-containing heterocycles. While these transformations are chemically plausible, detailed studies and specific examples for this compound are not extensively covered in the available scientific literature.

Construction of Complex Organic Scaffolds

This compound serves as a versatile precursor for the construction of more elaborate molecular architectures. Its utility stems from the presence of multiple reactive sites: an electron-deficient carbon-carbon double bond, a nitrile group, and an ester moiety. These functional groups allow for a variety of chemical transformations, making it a valuable building block in synthetic organic chemistry. The polarized nature of the α,β-unsaturated system, resulting from the conjugation of the double bond with the electron-withdrawing cyano and ester groups, renders the β-carbon susceptible to nucleophilic attack, a feature central to its application in scaffold construction. vulcanchem.com

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in dedicated studies, its structural features make it a logical and strategic precursor in multi-step syntheses of significant pharmaceutical compounds, most notably analogs of γ-aminobutyric acid (GABA), such as Pregabalin. vulcanchem.com

The synthesis of Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, requires the stereoselective installation of an aminomethyl group and a carboxylic acid on an isobutyl scaffold. The key intermediate for this transformation is often (S)-ethyl 3-cyano-5-methylhexanoate. This compound is an ideal starting material to produce this key intermediate via a conjugate addition reaction.

The proposed synthetic pathway involves the following key transformation:

Michael Addition: The α,β-unsaturated system of this compound is primed for a 1,4-conjugate addition (Michael addition). vulcanchem.com A stereoselective version of this reaction, for instance, using a chiral hydride source or a biocatalytic hydrogenation employing ene-reductases, can introduce the required chirality at the β-carbon. nih.gov This step converts the planar, achiral starting material into a chiral saturated cyanoester.

Formation of the Key Intermediate: This asymmetric reduction directly yields chiral ethyl 3-cyano-5-methylhexanoate. The (S)-enantiomer, (S)-ethyl 3-cyano-5-methylhexanoate, is the direct precursor to Pregabalin. nih.govgoogleapis.com

Final Steps: The synthesis is completed by the reduction of the nitrile functionality to a primary amine and subsequent hydrolysis of the ethyl ester to the carboxylic acid, yielding Pregabalin.

This strategic use of this compound as a precursor highlights its role as a key intermediate. The Knoevenagel condensation used to prepare it provides an efficient entry point to the carbon skeleton, and its subsequent asymmetric transformation is crucial for establishing the stereochemistry of the final active pharmaceutical ingredient.

The following table outlines the conceptual stages in the synthesis of Pregabalin where this compound serves as a foundational building block.

| Step | Reaction Type | Reactant | Key Transformation | Product |

| 1 | Knoevenagel Condensation | Isovaleraldehyde (B47997), Ethyl cyanoacetate (B8463686) | Formation of C=C double bond | This compound |

| 2 | Asymmetric Conjugate Reduction | This compound | Stereoselective reduction of C=C double bond | (S)-Ethyl 3-cyano-5-methylhexanoate |

| 3 | Nitrile Reduction & Ester Hydrolysis | (S)-Ethyl 3-cyano-5-methylhexanoate | Conversion of functional groups | (S)-Pregabalin |

Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. medcraveonline.comnih.gov It involves screening libraries of small chemical fragments, which are then grown, linked, or optimized to produce leads with higher affinity for a biological target. nih.govrsc.org

Despite the utility of this compound as a versatile chemical building block, a review of current scientific literature reveals no specific, documented instances of its application within fragment-based synthesis programs. Its molecular weight of 181.23 g/mol places it within the typical range for chemical fragments (usually < 300 Da). nih.govgoogle.com Its reactive handles, particularly the Michael acceptor system, could theoretically allow it to be used to covalently link to other fragments or to be elaborated based on structural data from fragment screening. However, at present, there are no published research findings that demonstrate the use of this compound as a starting fragment that is subsequently optimized in a fragment-to-lead campaign.

Theoretical and Computational Studies of E Ethyl 2 Cyano 5 Methyl 2 Hexenoate and Its Reactions

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and properties. For (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate, the presence of a conjugated system involving the carbon-carbon double bond, the cyano group (C≡N), and the ethyl ester group (-COOEt) dictates its electronic behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating this electronic structure.

HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a larger HOMO-LUMO gap indicates greater stability.

For this compound, the electron-withdrawing nature of the cyano and ethyl ester groups is expected to lower the energy of the LUMO, while the π-system of the double bond will influence the HOMO energy. While specific calculations for this molecule are not available, studies on similar α,β-unsaturated cyanoesters provide insight into the expected range of the HOMO-LUMO gap.

| Analogous Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Ethyl 2-cyanoacrylate | -7.5 | -1.8 | 5.7 |

| Ethyl 2-cyano-2-butenoate | -7.2 | -1.5 | 5.7 |

| Methyl 2-cyanoacrylate | -7.6 | -1.9 | 5.7 |